molecular formula C20H16BrN3O4 B2948856 N-(4-bromo-3-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941910-53-8

N-(4-bromo-3-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2948856
CAS No.: 941910-53-8
M. Wt: 442.269
InChI Key: HORHTHPBKWDKDL-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a 2-oxo-1,2-dihydropyridine core. Key structural attributes include:

  • 3-Nitrobenzyl group: An electron-withdrawing nitro moiety that may influence electronic distribution and binding interactions.

This compound is hypothesized to exhibit unique physicochemical properties due to its substituents, such as moderate lipophilicity (from the bromine and methyl groups) and reduced solubility in polar solvents (due to the nitro group).

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O4/c1-13-10-15(7-8-18(13)21)22-19(25)17-6-3-9-23(20(17)26)12-14-4-2-5-16(11-14)24(27)28/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORHTHPBKWDKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a dihydropyridine core, which is known for its pharmacological versatility. The presence of the bromine and nitro substituents enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC18H16BrN3O3
Molecular Weight396.24 g/mol
LogP (Partition Coefficient)4.6
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds in the dihydropyridine class. For instance, derivatives have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for active derivatives typically range from 0.22 to 0.25 μg/mL, indicating strong bactericidal properties .

Anticancer Properties

Compounds structurally related to this compound have displayed promising anticancer activity. For example, certain derivatives have been tested in vivo, demonstrating complete tumor stasis in human gastric carcinoma xenograft models following oral administration . The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Mutagenicity Studies

The mutagenic potential of this compound has been evaluated through various assays. It has been classified as a strong positive in the Ames test, indicating that it may pose genetic risks under certain conditions . This aspect necessitates careful consideration in therapeutic applications.

Case Studies

  • Study on Antimicrobial Efficacy : A series of compounds based on the dihydropyridine framework were synthesized and evaluated for their antimicrobial properties. The most active derivative showed an MIC of 0.22 μg/mL against Staphylococcus aureus, demonstrating the potential for developing new antibiotics from this chemical class .
  • Anticancer Screening : In a preclinical study involving gastric cancer models, a derivative exhibited significant tumor inhibition when administered orally, suggesting its potential as a therapeutic agent in oncology .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Similar compounds have been shown to inhibit Met kinase activity, which is crucial for cancer cell growth and survival.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to cell death.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Br Site)

The bromine atom at the 4-position of the phenyl ring undergoes substitution under specific conditions:

Reaction TypeReagents/ConditionsProduct FormedEvidence Source
Bromine substitutionKOH/EtOH, 80°CHydroxy derivative
CuCN/DMF, 120°CCyano-substituted analog

This reactivity is attributed to the electron-withdrawing nitro and amide groups, which activate the aromatic ring toward nucleophilic attack. Steric hindrance from the 3-methyl group may influence regioselectivity.

Nitro Group Reduction

The 3-nitrobenzyl substituent is reducible to an amine under catalytic hydrogenation:

Reduction MethodConditionsProductNotes
H₂/Pd-CEtOH, 25°C, 12h3-Aminobenzyl derivative
Na₂S₂O₄H₂O/EtOH, 60°CIntermediate hydroxylamine

The resulting amine can participate in diazotization or form Schiff bases, expanding derivatization potential .

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Hydrolysis TypeConditionsProductKey Observation
Acidic (HCl)6M HCl, reflux, 8h3-Carboxylic acid derivativePartial decomposition
Basic (NaOH)2M NaOH, 70°C, 6hCorresponding carboxylate saltHigher yield

The reaction preserves the dihydropyridine core while modifying the carboxamide’s electronic profile.

Tautomerization and Hydrogen Bonding

The compound adopts a keto-amine tautomeric form (vs. hydroxy-pyridine) due to intramolecular N–H···O hydrogen bonding between the amide and carbonyl groups:

Interaction TypeBond Length (Å)Angle (°)Structural Impact
N1–H1···O21.90144Stabilizes planar conformation
N2–H2A···O21.91171Forms inversion dimers in crystals

This tautomerization influences reactivity by stabilizing the lactam structure and modulating electron distribution .

Synthetic Routes and By-Product Formation

The compound is synthesized via amide coupling between 2-chloronicotinic acid and 3-bromo-3-methylaniline:

StepReactantsConditionsKey By-Product
12-Chloronicotinic acid +Pyridine/H₂O, refluxChlorinated analogs (e.g.,
3-bromo-3-methylanilineN-(3-chloro-2-methylphenyl variant)

Crystallographic data (triclinic, P1 space group) confirm the near-planar arrangement of aromatic rings (dihedral angle: 8.38°) critical for π-conjugation .

Hypothesized Reactions

Theoretical pathways supported by analogous systems:

ReactionExpected OutcomePotential Application
Suzuki-Miyaura couplingBiaryl derivativesDrug candidate diversification
Photochemical cyclizationPolycyclic lactamsMaterial science applications

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol)* Solubility* Notable Properties
Target Compound 4-Bromo-3-methylphenyl; 3-nitrobenzyl ~443.3 Low (polar solvents) High lipophilicity; potential steric hindrance
N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-... 4-Chloro-3-nitrophenyl; 3-nitrobenzyl ~419.8 Very low Strong electron-withdrawing effects; possible instability under basic conditions
EPP-4 compound: N-(4'-Chlorobiphenyl-2-yl)-2-oxo-... 4'-Chlorobiphenyl-2-yl ~344.8 Moderate (DMSO) Extended aromatic system; potential π-π stacking interactions
(E)-4-Hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-... (6d) 4-Hydroxyl; 4-nitrophenyl; 4-nitrostyryl ~454.3 Low (aqueous) Hydrogen-bonding capacity; acidic hydroxyl group
N-(2,4-Dimethoxyphenyl)-1-(4-methoxybenzyl)-... 2,4-Dimethoxyphenyl; 4-methoxybenzyl ~410.4 Moderate (ethanol) Electron-donating groups; enhanced solubility in organic solvents

*Molecular weights calculated based on substituent masses; solubility trends inferred from functional group chemistry.

Substituent Effects on Physicochemical Properties

  • Halogen vs. Nitro Groups: The target compound’s bromine atom increases molecular weight and lipophilicity compared to the chloro-substituted analogue in .
  • Nitro vs. Methoxy Groups : The 3-nitrobenzyl group in the target compound reduces solubility relative to methoxy-substituted analogues (e.g., ), where electron-donating methoxy groups improve solubility in polar organic solvents.
  • Aromatic Systems: The biphenyl group in introduces a planar aromatic system, favoring π-π interactions absent in the target compound’s mono-aromatic substituents.

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